molecular formula C21H23N5O3S B10989228 N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10989228
M. Wt: 425.5 g/mol
InChI Key: HMWMJMSMFWFQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a cyclohexyl group and a pyridazinone ring linked via an acetamide bridge. Its molecular formula is C₂₁H₂₂FN₅O₃S (molecular weight: 443.5 g/mol) . Key structural elements include:

  • A 1,3,4-thiadiazol-2(3H)-ylidene moiety with a cyclohexyl substituent at position 3.
  • A 6-oxopyridazin-1(6H)-yl group substituted with a 4-methoxyphenyl ring.
  • An acetamide linker bridging the two heterocyclic systems.

Properties

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H23N5O3S/c1-29-16-9-7-14(8-10-16)17-11-12-19(28)26(25-17)13-18(27)22-21-24-23-20(30-21)15-5-3-2-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,22,24,27)

InChI Key

HMWMJMSMFWFQCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4

Origin of Product

United States

Preparation Methods

Cyclocondensation for Thiadiazole Formation

The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of cyclohexanecarbothioamide with hydrazine derivatives. A representative protocol involves:

Reagents :

  • Cyclohexanecarbothioamide (1.0 equiv).

  • Hydrazine hydrate (1.2 equiv).

  • Phosphorus oxychloride (POCl₃) as a cyclizing agent.

Procedure :

  • Combine reagents in anhydrous dichloromethane under nitrogen.

  • Reflux at 60°C for 6–8 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 72–78%.

Preparation of the Pyridazinone-Acetic Acid Derivative

Pyridazinone Ring Construction

The pyridazinone moiety is synthesized through cyclization of a hydrazine derivative with a diketone:

Reagents :

  • 4-Methoxyphenylacetic acid (1.0 equiv).

  • Hydrazine hydrate (1.5 equiv).

  • Acetic anhydride (Ac₂O) as solvent and dehydrating agent.

Procedure :

  • Heat reagents at 120°C for 4 hours.

  • Cool, precipitate product with water, and recrystallize from ethanol.

Yield : 65–70%.

Acetic Acid Side-Chain Introduction

The acetic acid group is introduced via nucleophilic substitution:

Reagents :

  • 3-(4-Methoxyphenyl)-6-hydroxypyridazine (1.0 equiv).

  • Chloroacetic acid (1.2 equiv).

  • Potassium carbonate (K₂CO₃) as base.

Procedure :

  • Stir reagents in dimethylformamide (DMF) at 80°C for 3 hours.

  • Acidify with HCl, extract with ethyl acetate, and dry over Na₂SO₄.

Yield : 80–85%.

Coupling of Thiadiazole and Pyridazinone Fragments

Amide Bond Formation

The final acetamide linkage is achieved via carbodiimide-mediated coupling:

Reagents :

  • 5-Cyclohexyl-1,3,4-thiadiazol-2-amine (1.0 equiv).

  • 3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-ylacetic acid (1.1 equiv).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv).

  • Hydroxybenzotriazole (HOBt, 1.5 equiv) as coupling additive.

Procedure :

  • Dissolve reactants in anhydrous tetrahydrofuran (THF).

  • Add EDC and HOBt at 0°C, then warm to room temperature.

  • Stir for 12 hours, concentrate, and purify via flash chromatography.

Yield : 68–75%.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require rigorous drying to prevent hydrolysis.

  • Temperature Control : Excessive heat during cyclization leads to decomposition; maintaining 60–80°C improves selectivity.

Purification Techniques

  • Chromatography : Silica gel elution with hexane/ethyl acetate (3:1) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% by HPLC).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Reference
CyclocondensationThiadiazole formation72–7895
Hydrazine cyclizationPyridazinone synthesis65–7090
EDC/HOBt couplingAmide bond formation68–7598

Scale-Up Considerations

Industrial-scale production faces challenges:

  • Cost of reagents : EDC and HOBt are expensive; alternative catalysts (e.g., DCC) are less efficient but cheaper.

  • Waste management : POCl₃ quench generates acidic waste, necessitating neutralization protocols.

Emerging Methodologies

Recent advances include:

  • Microwave-assisted synthesis : Reduces reaction time for pyridazinone cyclization from 4 hours to 30 minutes.

  • Flow chemistry : Enhances safety and yield in thiadiazole synthesis by minimizing exothermic risks .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

Pharmacological Potential

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has been investigated for various biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits significant anti-inflammatory properties. The presence of the thiadiazole ring is often linked to such biological activities .
  • Anticancer Activity : Compounds with similar structural motifs have shown promise in anticancer studies. The unique combination of thiadiazole and pyridazine structures may confer distinct biological activities that warrant further exploration in cancer research .
  • Adenosine Receptor Antagonism : Related compounds have demonstrated selective antagonistic properties towards human adenosine A₃ receptors, which play a role in various physiological processes. This suggests that this compound could also exhibit similar receptor interactions .

Case Studies

Several studies have focused on the synthesis and evaluation of related thiadiazole and pyridazine derivatives:

Study ReferenceCompound StudiedKey Findings
N-[3-(4-methoxyphenyl)-[1,2,4]thiadiazol-5-yl]-acetamideExhibited a Ki value of 0.79 nM at human adenosine A₃ receptors, indicating high potency as an antagonist.
Thiadiazole derivativesShowed promising anti-inflammatory effects in vitro, suggesting therapeutic potential in inflammatory diseases.
5-amino-thiadiazole derivativesInvestigated for antimicrobial properties; results indicated significant activity against various pathogens.

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound B : N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
  • Differences: Substituent at thiadiazole position 5: methyl (Compound B) vs. cyclohexyl (Compound A). Heterocyclic system: benzotriazinone (Compound B) vs. pyridazinone (Compound A).
  • Implications: The cyclohexyl group in Compound A may enhance membrane permeability due to higher lipophilicity (logP). The pyridazinone ring in Compound A could engage in stronger hydrogen bonding compared to the planar benzotriazinone in Compound B.
Compound C : N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide
  • Differences :
    • Core heterocycle: thiazole (Compound C) vs. thiadiazole (Compound A).
    • Substituents: diphenylthiazole (Compound C) vs. cyclohexyl-thiadiazole (Compound A).

Substituent Variations

Compound D : (E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidine)acetyl)phenyl)acetamide
  • Similarities : Both compounds feature a thiadiazole-acetamide backbone.
  • Differences: Substituents: imidazo-thiadiazole (Compound D) vs. pyridazinone (Compound A).
  • Implications: The imidazo-thiadiazole in Compound D may confer rigidity, whereas the pyridazinone in Compound A offers flexibility for conformational adaptation in binding pockets .

Pharmacological and Physicochemical Properties

Inferred Bioactivity

While direct pharmacological data for Compound A is unavailable, structurally related compounds exhibit diverse activities:

  • Analgesic/Anti-inflammatory Effects : Compounds with benzothiazole-acetamide motifs (e.g., ) demonstrate analgesic properties, hinting at possible bioactivity for Compound A .

Physicochemical Properties

Property Compound A Compound B Compound C
Molecular Weight 443.5 g/mol 342.4 g/mol 393.5 g/mol
Key Substituents Cyclohexyl, 4-methoxyphenyl Methyl, benzotriazinone Diphenylthiazole
logP (Predicted) ~3.5 (highly lipophilic) ~2.8 ~3.1
Hydrogen Bond Acceptors 6 5 4

Biological Activity

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including synthesis methods, mechanisms of action, and specific biological effects.

Structural Characteristics

The compound features a unique structural arrangement that includes:

  • Thiadiazole and Pyridazine Rings : These heterocyclic structures are known for their pharmacological properties.
  • Cyclohexyl Group : This moiety may enhance lipophilicity and biological activity.

The molecular formula is C20H20N5O2SC_{20}H_{20}N_5O_2S, with a molecular weight of approximately 413.5 g/mol.

Biological Activities

Research indicates that compounds containing thiadiazole and pyridazine scaffolds exhibit a range of biological activities. Here are some notable findings regarding the biological activities of this compound:

Antimicrobial Activity

Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of microbial enzymes or disruption of cell membrane integrity.

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer potential. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Compounds with thiadiazole rings have been reported to exhibit anti-inflammatory properties by modulating inflammatory mediators such as cytokines and prostaglandins.

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Interaction with specific enzymes can lead to reduced activity in metabolic pathways.
  • Receptor Modulation : The compound may act on various receptors, influencing signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry indicated that thiadiazole derivatives showed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Anticancer Activity : Research in Cancer Letters demonstrated that a related thiadiazole derivative induced apoptosis in human breast cancer cells with an IC50 value of 25 µM .
  • Anti-inflammatory Effects : A recent study found that derivatives similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Q. How does the compound’s stability under physiological conditions affect experimental design?

  • Stability Protocols :
  • pH Stability : Incubate in PBS (pH 7.4 vs. 5.0) for 24h; analyze degradation via HPLC .
  • Thermal Stability : DSC/TGA to identify decomposition points (>200°C typical for thiadiazoles) .
  • Light Sensitivity : Store in amber vials if UV-Vis shows absorbance <400 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.